Docosapentaenoic acid (DPA, CAS 24880-45-3) is a 22-carbon, very long-chain polyunsaturated fatty acid containing five cis double bonds, functioning biologically and chemically as the critical intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . DPA is increasingly procured for specialized lipidomic research, advanced nutritional formulations, and biophysical membrane modeling. While historically overshadowed by its precursors and derivatives, DPA exhibits unique physicochemical properties, including distinct lipid matrix packing behavior and highly specific interactions with cyclooxygenase and lipoxygenase pathways [1]. For industrial and laboratory buyers, DPA offers a highly potent, structurally distinct omega-3 baseline that cannot be accurately modeled by EPA or DHA alone.
Substituting DPA with more common omega-3 fatty acids like EPA or DHA fundamentally compromises assay accuracy and formulation efficacy. Despite structural similarities, DPA is not a generic equivalent; the absence of a sixth double bond compared to DHA significantly alters membrane fluidity, hydrocarbon chain packing, and oxidative susceptibility[1]. Furthermore, in cellular assays, DPA demonstrates distinct binding affinities and enzymatic modulation, such as vastly superior potency in inhibiting cyclooxygenase-1 and stimulating endothelial cell migration compared to EPA [2]. Procurement of exact DPA is therefore mandatory for researchers and formulators targeting specific lipoxygenase pathway activation, precise endothelial wound-healing models, or accurate retroconversion metabolic tracking, where EPA and DHA yield quantitatively divergent results.
In comparative in vitro assays evaluating anti-thrombotic potential, DPA demonstrates significantly higher potency than both EPA and DHA. Research utilizing collagen- or arachidonic acid-stimulated rabbit platelets revealed that DPA inhibits platelet aggregation in a dose-dependent manner and is up to 10 times more powerful than EPA [1]. This is driven by DPA's potent interference with the cyclooxygenase-1 pathway and simultaneous acceleration of the lipoxygenase pathway, a dual-action mechanism not replicated to the same extent by its analogs[1].
| Evidence Dimension | Inhibition of collagen-stimulated platelet aggregation |
| Target Compound Data | DPA (Most potent inhibitor, highest COX-1 suppression) |
| Comparator Or Baseline | EPA and DHA |
| Quantified Difference | Up to 10-fold greater inhibitory potency than EPA |
| Conditions | In vitro rabbit platelet and human whole blood aggregation assays |
Buyers developing cardiovascular therapeutics or anti-thrombotic diagnostic assays must prioritize DPA to achieve maximum inhibitory efficacy at lower concentrations.
DPA exhibits a profoundly distinct profile in cellular migration assays compared to its shorter-chain counterpart, EPA. Studies measuring endothelial cell (EC) migration—a critical process in vascular wound healing and angiogenesis—demonstrate that DPA possesses a 10-fold greater ability to stimulate EC migration than EPA [1]. This quantitative advantage makes DPA a highly specialized lipid for cell culture media and tissue regeneration models, where rapid endothelialization is required.
| Evidence Dimension | Endothelial cell migration stimulation |
| Target Compound Data | DPA |
| Comparator Or Baseline | EPA |
| Quantified Difference | 10-fold greater migration ability |
| Conditions | In vitro endothelial cell wound-healing models |
For procurement in tissue engineering and vascular research, DPA provides a significantly stronger migratory stimulus than standard EPA, optimizing cell culture outcomes.
The biophysical behavior of DPA in lipid bilayers differs fundamentally from DHA due to the loss of one terminal double bond. Solid-state NMR and X-ray diffraction studies of mixed-chain phosphatidylcholines reveal that the DPA chain is less flexible at the methyl end compared to DHA [1]. This structural difference results in altered hydrocarbon chain packing and higher stearic acid chain order parameters in DPA-containing lipids, directly impacting membrane fluidity and liposome stability[1].
| Evidence Dimension | Hydrocarbon chain flexibility and lipid packing order |
| Target Compound Data | DPA-containing lipids (Higher chain order, reduced terminal flexibility) |
| Comparator Or Baseline | DHA-containing lipids |
| Quantified Difference | Measurable increase in stearic acid chain order parameters and reduced isomerization correlation times at the methyl end |
| Conditions | 2H NMR and X-ray diffraction of hydrated lipid bilayers at 25 °C |
Formulators of liposomal delivery systems and synthetic membranes must select DPA over DHA when tighter lipid packing and specific membrane biophysical properties are required.
DPA serves as a highly efficient metabolic reservoir in vivo, outperforming EPA in plasma and tissue incorporation rates. Nutritional supplementation studies in animal models show that DPA is rapidly incorporated into red blood cell lipids faster than EPA[1]. Furthermore, DPA undergoes significant tissue-specific retroconversion—up to 38.5% retroconverted to EPA in the liver and 68.6% in the kidney in rat models—allowing it to dynamically supply EPA while maintaining its own distinct physiological benefits [1].
| Evidence Dimension | Tissue incorporation and retroconversion rate |
| Target Compound Data | DPA (Rapid RBC incorporation, up to 68.6% retroconversion to EPA in kidney) |
| Comparator Or Baseline | EPA (Lower baseline incorporation rate, no retroconversion to DPA) |
| Quantified Difference | Faster plasma/RBC lipid incorporation and unique bidirectional metabolic buffering |
| Conditions | In vivo dietary supplementation models (rats) |
Buyers developing advanced omega-3 supplements or metabolic tracers should utilize DPA as a superior, dual-action precursor that sustains both DPA and EPA tissue levels.
Due to its 10-fold greater potency in inhibiting platelet aggregation via the cyclooxygenase-1 pathway compared to EPA, DPA is the optimal standard for developing and calibrating advanced cardiovascular and anti-thrombotic screening assays[1].
Leveraging its 10-fold greater ability to stimulate endothelial cell migration, DPA is highly suited as a bioactive lipid additive in specialized cell culture media designed for wound healing, angiogenesis models, and vascular graft seeding [2].
Because DPA exhibits distinct lipid matrix packing and lower terminal flexibility than DHA, it is a critical structural component for formulating liposomes and synthetic membranes where precise biophysical properties and tighter hydrocarbon chain order are required [3].
Given its rapid incorporation into red blood cells and significant tissue-specific retroconversion to EPA, DPA is the preferred compound for in vivo metabolic tracking and the development of next-generation, sustained-release omega-3 nutritional therapeutics [4].